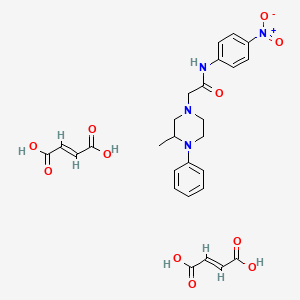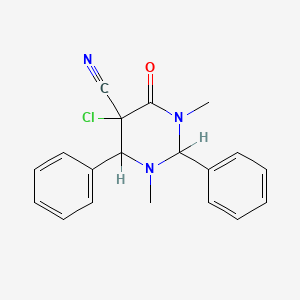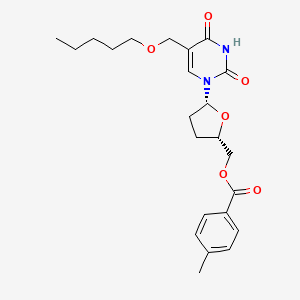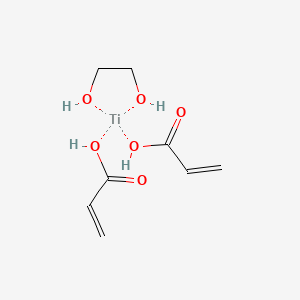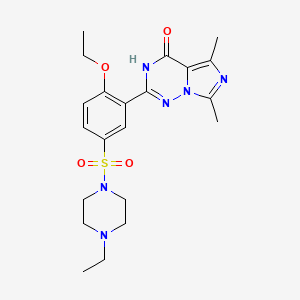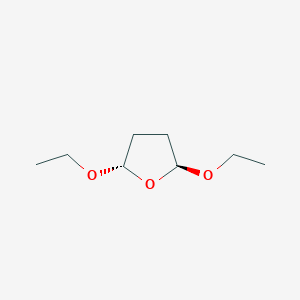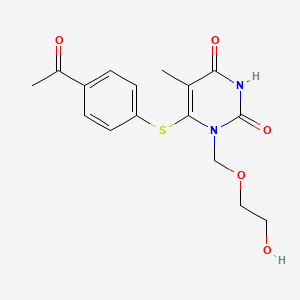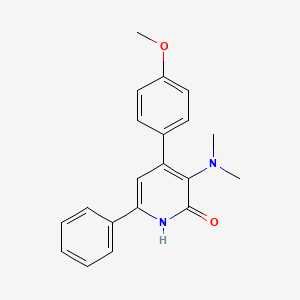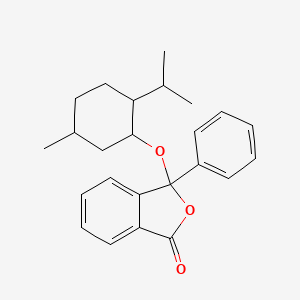
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 407659 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its role in different chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 407659 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions. For example, one common method involves the use of a base to deprotonate a precursor molecule, followed by a nucleophilic substitution reaction to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of NSC 407659 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
NSC 407659 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 407659 may produce a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
NSC 407659 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 407659 involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
NSC 407659 is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
NSC 706744: Another indenoisoquinoline compound with similar anticancer properties.
NSC 725776 (Indimitecan): A compound with a similar mechanism of action but different chemical structure.
NSC 724998 (Indotecan): A compound with similar therapeutic applications but different molecular targets.
These compounds share some similarities with NSC 407659 but also have distinct differences that make each one unique in its own right.
Properties
CAS No. |
7499-46-9 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C24H28O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-12,16-17,19,22H,13-15H2,1-3H3 |
InChI Key |
IRVNXTZDUTXMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
